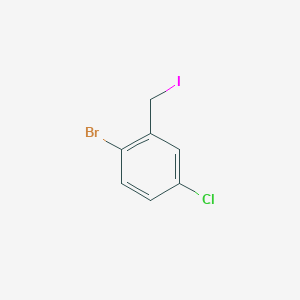
(3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tri-O-benzyl-D-lyxofuranose is a carbohydrate derivative belonging to the family of oligosaccharides and polysaccharides. It is a custom organic synthesis product used in various chemical reactions and modifications . This compound is a monosaccharide sugar with a molecular weight of 420.5 g/mol and a melting point of 155°C .
Méthodes De Préparation
The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves multiple steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce 2,3,5-Tri-O-benzyl-D-lyxofuranose . The reaction conditions typically involve controlled temperatures and specific reagents to ensure high purity and yield.
Analyse Des Réactions Chimiques
2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,3,5-Tri-O-benzyl-D-lyxofuranose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves its interaction with specific molecular targets and pathways. As a carbohydrate derivative, it can modulate the activity of enzymes that process carbohydrates, such as glycosidases and glycosyltransferases . These interactions can influence various biological processes, including energy metabolism and cell signaling.
Comparaison Avec Des Composés Similaires
2,3,5-Tri-O-benzyl-D-lyxofuranose can be compared with other similar compounds, such as:
2,3,5-Tri-O-benzyl-D-xylofuranose: This compound has a similar structure but differs in the configuration of the hydroxyl groups.
2,3,5-Tri-O-benzyl-D-ribofuranose: Another similar compound with slight variations in the sugar backbone.
The uniqueness of 2,3,5-Tri-O-benzyl-D-lyxofuranose lies in its specific configuration and the types of reactions it can undergo, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C26H28O5 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m1/s1 |
Clé InChI |
NAQUAXSCBJPECG-VHNWMKGBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)



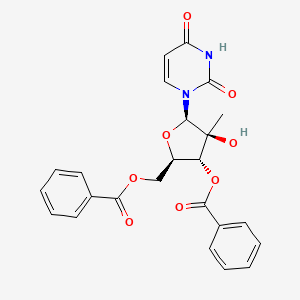
![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
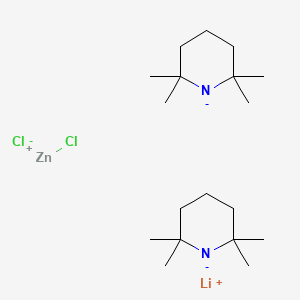
![2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid](/img/structure/B11832184.png)
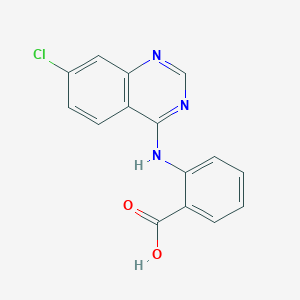
![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)
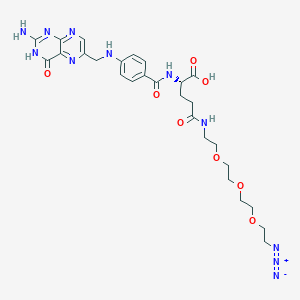
![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)
